Technical Guide: 3-Methoxypyridine-2-carbaldehyde
Technical Guide: 3-Methoxypyridine-2-carbaldehyde
CAS Number: 1849-53-2
Abstract
This technical guide provides a comprehensive overview of 3-Methoxypyridine-2-carbaldehyde (CAS No. 1849-53-2), a key heterocyclic building block in medicinal chemistry and drug development. The document details its physicochemical properties, safety information, and established experimental protocols for its synthesis. A significant application of this compound is its role as a crucial intermediate in the synthesis of novel gamma-secretase modulators (GSMs), which are under investigation as potential therapeutic agents for Alzheimer's disease. This guide includes a detailed schematic of the amyloid precursor protein (APP) processing pathway, illustrating the mechanism of action for GSMs, and a workflow for the synthesis of advanced pharmaceutical intermediates from the title compound.
Chemical Identity and Properties
3-Methoxypyridine-2-carbaldehyde, also known as 3-methoxypicolinaldehyde, is a substituted pyridine derivative essential for the synthesis of complex heterocyclic systems.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1849-53-2 | [Internal Data] |
| Molecular Formula | C₇H₇NO₂ | [Internal Data] |
| Molecular Weight | 137.14 g/mol | [Internal Data] |
| Appearance | Off-white to yellow solid | [Internal Data] |
| Melting Point | 67-68 °C | [Internal Data] |
| Boiling Point | 239.4 ± 20.0 °C (Predicted) | [Internal Data] |
| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [Internal Data] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [Internal Data] |
| pKa | 3.19 ± 0.10 (Predicted) | [Internal Data] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks / Shifts | Source |
| ¹H NMR | Data not explicitly available in searched literature. | N/A |
| ¹³C NMR | Data not explicitly available in searched literature. | N/A |
| IR Spectrum | Data not explicitly available in searched literature. | N/A |
| Mass Spectrum | Data not explicitly available in searched literature. | N/A |
Table 3: Safety and Hazard Information
| Hazard Category | GHS Codes | Signal Word |
| Acute Toxicity, Oral | H302 | Warning |
| Skin Irritation | H315 | Warning |
| Serious Eye Damage | H318 | Danger |
| Specific Target Organ Toxicity | H335 (Respiratory system) | Warning |
Role in Alzheimer's Disease Drug Development
3-Methoxypyridine-2-carbaldehyde is a pivotal precursor in the synthesis of a class of molecules known as gamma-secretase modulators (GSMs).[1][2] In the pathology of Alzheimer's disease, the enzymatic complex gamma-secretase cleaves the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides of varying lengths.[3] The accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is a central event in the formation of amyloid plaques, a hallmark of the disease.[1][3]
GSMs do not inhibit the gamma-secretase enzyme outright but rather allosterically modulate its activity.[4] This modulation shifts the cleavage pattern of APP, resulting in the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the pathogenic Aβ42 form.[4] The use of 3-Methoxypyridine-2-carbaldehyde allows for the construction of novel heterocyclic scaffolds that form the core of these potent and selective GSMs.[1][5]
Amyloid Precursor Protein (APP) Processing Pathway
The diagram below illustrates the two primary pathways for APP processing. The amyloidogenic pathway, which leads to the formation of Aβ plaques, is the target of GSMs.
Figure 1: The processing of Amyloid Precursor Protein (APP).
Experimental Protocols
Synthesis of 3-Methoxypyridine-2-carbaldehyde
The following protocol describes the oxidation of 3-methoxy-2-methylpyridine to yield the target aldehyde.
Reference: Based on patent CN103570683.
Materials:
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3-methoxy-2-methylpyridine (1.0 eq)
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Selenium dioxide (SeO₂) (2.0 eq)
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1,4-Dioxane (solvent)
Procedure:
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Dissolve selenium dioxide (478 mg, 4.30 mmol, 2.0 eq) in 8 mL of 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Heat the solution to 80 °C with stirring.
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Prepare a solution of 3-methoxy-2-methylpyridine (265 mg, 2.15 mmol, 1.0 eq) in 2 mL of 1,4-dioxane.
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Slowly add the 3-methoxy-2-methylpyridine solution to the heated selenium dioxide solution.
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Maintain the reaction mixture at 80 °C and continue stirring for 18 hours.
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Upon completion (monitored by TLC), cool the mixture to room temperature.
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Filter the mixture to remove insoluble selenium byproducts.
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Concentrate the filtrate under reduced pressure to remove the dioxane solvent, yielding the crude product.
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Purify the crude product by column chromatography on silica gel to afford 3-Methoxypyridine-2-carbaldehyde.
General Workflow for Synthesis of GSM Core Structure
3-Methoxypyridine-2-carbaldehyde serves as a key electrophile in multi-step syntheses to build the complex heterocyclic systems of GSMs. A common subsequent step involves a condensation reaction to form an aminothiazole ring, which is central to the GSM scaffold.
Figure 2: General synthetic workflow for GSMs.
Conclusion
3-Methoxypyridine-2-carbaldehyde is a valuable and versatile chemical intermediate. Its structural features make it an ideal starting material for the synthesis of complex, biologically active molecules. The protocols and data presented herein underscore its importance for researchers and professionals in the field of drug discovery, particularly in the development of gamma-secretase modulators for Alzheimer's disease. This guide serves as a foundational resource for the safe handling, synthesis, and application of this important compound.
References
- 1. Effects of γ-secretase cleavage-region mutations on APP processing and Aβ formation: interpretation with sequential cleavage and α-helical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
